molecular formula C12H18N2O B1602576 2-[(1-Methylpiperidin-4-yl)oxy]aniline CAS No. 869943-62-4

2-[(1-Methylpiperidin-4-yl)oxy]aniline

Cat. No.: B1602576
CAS No.: 869943-62-4
M. Wt: 206.28 g/mol
InChI Key: BSAURXAWMKQULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methylpiperidin-4-yl)oxy]aniline is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of a piperidine ring attached to an aniline moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline typically involves the reaction of 2-chloroaniline with 1-methylpiperidine in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidine group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)oxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation could produce N-oxides.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

2-[(1-Methylpiperidin-4-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of both aniline and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-6-10(7-9-14)15-12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAURXAWMKQULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587935
Record name 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-62-4
Record name 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Methylpiperidin-4-yl)oxy]aniline
Reactant of Route 2
2-[(1-Methylpiperidin-4-yl)oxy]aniline
Reactant of Route 3
Reactant of Route 3
2-[(1-Methylpiperidin-4-yl)oxy]aniline
Reactant of Route 4
Reactant of Route 4
2-[(1-Methylpiperidin-4-yl)oxy]aniline
Reactant of Route 5
Reactant of Route 5
2-[(1-Methylpiperidin-4-yl)oxy]aniline
Reactant of Route 6
Reactant of Route 6
2-[(1-Methylpiperidin-4-yl)oxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.